molecular formula C8H14ClFO2S B1448693 (1-Fluorocycloheptyl)methanesulfonyl chloride CAS No. 1803565-69-6

(1-Fluorocycloheptyl)methanesulfonyl chloride

Cat. No.: B1448693
CAS No.: 1803565-69-6
M. Wt: 228.71 g/mol
InChI Key: QHMXRYVSQOLXJH-UHFFFAOYSA-N
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Description

(1-Fluorocycloheptyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C8H14ClFO2S and its molecular weight is 228.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Substitution in Organic Chemistry

(1-Fluorocycloheptyl)methanesulfonyl chloride is relevant in the field of organic chemistry, particularly in nucleophilic substitution reactions. For instance, a study demonstrated the selective fluorination of various benzyl alcohols via nucleophilic substitution, using a combination of methanesulfonyl fluoride and cesium fluoride, modified with crown ethers (Makino & Yoshioka, 1987). This highlights the potential of related compounds in specific organic synthesis processes.

Enzyme Interaction and Inhibition Studies

Methanesulfonyl derivatives, including this compound, are significant in biochemistry, particularly in enzyme studies. For example, methanesulfonyl fluoride has been studied for its inhibitory effect on acetylcholinesterase, a key enzyme in the nervous system (Kitz & Wilson, 1963). Understanding these interactions can aid in the development of therapeutic agents.

Electrochemical Applications

In the realm of electrochemistry, methanesulfonyl chloride derivatives have been studied for their applications in energy storage. For example, sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid was explored, demonstrating the potential of these compounds in developing energy storage materials (Su, Winnick, & Kohl, 2001).

Solvolysis Studies

The solvolysis (chemical breakdown) of methanesulfonyl chloride and its derivatives has been a subject of study, providing insights into reaction mechanisms and rates in different solvents. This research is crucial for understanding and predicting chemical behavior in various environments (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).

Palladium-Catalyzed Reactions

Methanesulfonyl derivatives are also used in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in synthesizing various organic compounds, including pharmaceuticals. For example, a study on Pd-catalyzed N-arylation of methanesulfonamide shows the versatility of methanesulfonyl compounds in organic synthesis (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Properties

IUPAC Name

(1-fluorocycloheptyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClFO2S/c9-13(11,12)7-8(10)5-3-1-2-4-6-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMXRYVSQOLXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241806
Record name Cycloheptanemethanesulfonyl chloride, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803565-69-6
Record name Cycloheptanemethanesulfonyl chloride, 1-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803565-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanemethanesulfonyl chloride, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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